1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile
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Overview
Description
1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile is an organic compound with the molecular formula C17H26N2Si. This compound is characterized by the presence of a benzyl group, a trimethylsilyl group, and a cyclohexane ring with a carbonitrile functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile typically involves the reaction of benzylamine with trimethylsilyl chloride in the presence of a base, followed by the addition of cyclohexanone and a cyanide source. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The benzyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile
- 1-[Benzyl(dimethylsilyl)amino]cyclohexane-1-carbonitrile
Uniqueness
1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it distinct from other similar compounds and useful in specific applications .
Properties
CAS No. |
56249-55-9 |
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Molecular Formula |
C17H26N2Si |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-[benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C17H26N2Si/c1-20(2,3)19(14-16-10-6-4-7-11-16)17(15-18)12-8-5-9-13-17/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3 |
InChI Key |
VGSVQEAWVQCGIV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CC1=CC=CC=C1)C2(CCCCC2)C#N |
Origin of Product |
United States |
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